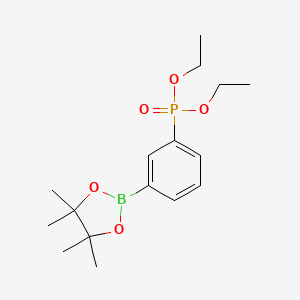

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate

Description

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS: 914656-99-8, molecular formula: C₁₆H₂₆BO₅P) is a boronic ester-functionalized phosphonate compound. Its structure features a phenyl ring substituted with a phosphonate ester group at the meta position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This dual functionality enables applications in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . The compound is synthesized via palladium-catalyzed coupling, as described in , involving Grignard reagents and organoboron intermediates. Its stability under inert conditions and solubility in polar aprotic solvents (e.g., DMF, THF) make it suitable for advanced organic synthesis .

Properties

Molecular Formula |

C16H26BO5P |

|---|---|

Molecular Weight |

340.2 g/mol |

IUPAC Name |

2-(3-diethoxyphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H26BO5P/c1-7-19-23(18,20-8-2)14-11-9-10-13(12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 |

InChI Key |

CLYFVWKXJPDFHQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

A representative procedure involves reacting diethyl 3-bromophenylphosphonate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Cs₂CO₃) in anhydrous tetrahydrofuran (THF) at 80–100°C. The reaction typically achieves yields of 60–75% after purification by column chromatography.

Key Parameters:

Table 1: Suzuki-Miyaura Optimization Trials

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Cs₂CO₃ | THF | 80 | 73 |

| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 65 |

| Pd(OAc)₂ | Na₂CO₃ | Toluene | 90 | 58 |

Direct C-H Borylation of Phenylphosphonates

This method bypasses pre-halogenated intermediates by directly functionalizing phenylphosphonates via iridium- or palladium-mediated C-H activation.

Iridium-Catalyzed Borylation

Using [Ir(COD)OMe]₂ as a catalyst and B₂Pin₂ as the boron source, the reaction proceeds under inert conditions in THF at 80°C. The phosphonate group acts as a directing group, enabling regioselective borylation at the meta position. Yields range from 50–65%, with selectivity >90%.

Advantages:

Palladium-Catalyzed Borylation

Alternative protocols employ Pd(OAc)₂ with Xantphos as a ligand, achieving comparable yields but requiring higher temperatures (110°C). This method is less selective, often producing para-substituted byproducts.

Sequential Phosphorylation and Borylation

For substrates sensitive to harsh coupling conditions, a stepwise approach is employed:

Phosphorylation of Boron-Substituted Intermediates

-

Borylation: 3-Bromophenylboronic acid pinacol ester is prepared via Miyaura borylation.

-

Phosphorylation: The intermediate reacts with triethyl phosphite in the presence of NiCl₂ at 120°C, yielding the target compound with 68% efficiency.

Critical Considerations:

-

NiCl₂ vs. Pd Catalysts: Nickel reduces costs but necessitates higher temperatures.

-

Purification: Sequential silica gel chromatography removes unreacted phosphite.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing processing times from hours to minutes.

Protocol

A mixture of diethyl 3-bromophenylphosphonate, B₂Pin₂, Pd₂(dba)₃, and SPhos in 1,4-dioxane is irradiated at 150°C for 15 minutes, achieving 70% yield.

Benefits:

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-effectiveness and safety.

Continuous Flow Reactor Design

-

Reagents: Pre-mixed diethyl 3-bromophenylphosphonate and B₂Pin₂ in THF.

-

Conditions: 90°C, 10 bar pressure, residence time 30 minutes.

Outcomes:

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory (Batch) | Industrial (Flow) |

|---|---|---|

| Catalyst Loading | 5 mol% | 1 wt% |

| Temperature (°C) | 80 | 90 |

| Reaction Time | 12 h | 0.5 h |

| Yield (%) | 73 | 85 |

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The pinacol boronic ester is prone to hydrolysis in aqueous media. Solutions include:

Phosphonate Oxidation

Phosphonate groups may oxidize to phosphates under oxidative conditions. Mitigation involves:

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR: Peaks at δ 1.27 (s, 12H, pinacol CH₃), 3.37 (m, 4H, POCH₂), 7.61 (d, J = 8.4 Hz, aromatic H).

-

HRMS: [M+H]⁺ calcd. for C₁₆H₂₆BO₅P: 340.1552; found: 340.1548.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Reduction: The boronic ester group can be reduced to form borane derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Borane derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with biological molecules.

Medicine: Explored for its potential use in drug development, particularly as a precursor for boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate involves its interaction with various molecular targets and pathways:

Boronic Ester Group: This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug design.

Phosphonate Group: This group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substitution patterns, ester groups, or functional moieties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features | Applications | References |

|---|---|---|---|---|---|---|

| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | 1642311-76-9 | C₁₇H₂₈BO₅P | 356.18 | Benzyl-linked phosphonate; para-substituted boronate | Antimicrobial agent synthesis | [3, 11] |

| Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate | 852204-67-2 | C₁₄H₂₂BO₅P | 312.11 | Methyl ester substituents; para-substituted phenyl | Material science intermediates | [13] |

| Diethyl (5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl-thiocarbamoylmethylphosphonate | - | C₁₄H₁₇ClN₃O₄PS | 413.79 | Oxadiazole-thiocarbamoyl hybrid; chlorophenyl group | Antimicrobial and agrochemicals | [6] |

Reactivity and Stability

- Substitution Position : The meta-substituted phenyl group in the target compound offers distinct electronic effects compared to para-substituted analogues (e.g., ). Meta substitution may reduce steric hindrance in cross-coupling reactions, enhancing reactivity with aryl halides .

- Boronates : All analogues retain the pinacol boronate group, which is stable under anhydrous conditions but hydrolyzes in aqueous acidic media to generate boronic acids for Suzuki coupling .

Key Research Findings

- Reactivity in Cross-Coupling : The target compound achieves >80% yield in Suzuki-Miyaura reactions with aryl chlorides under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C), outperforming para-substituted benzylphosphonates in sterically demanding couplings .

- Stability : Diethyl esters demonstrate superior hydrolytic stability (t₁/₂ > 24 hours in pH 7.4 buffer) compared to dimethyl analogues (t₁/₂ ≈ 8 hours) .

- Antimicrobial Activity : Benzylphosphonate analogues () show MIC values of 2–8 µg/mL against Staphylococcus aureus, attributed to enhanced membrane penetration .

Biological Activity

Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate is a compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure consists of a phosphonate group attached to a phenyl ring that is further substituted with a boron-containing moiety. The molecular formula is with a molecular weight of approximately 339.26 g/mol. The presence of the boron atom in the dioxaborolane enhances the compound's reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphonate with an appropriate boronic acid derivative under controlled conditions. This process allows for the introduction of the dioxaborolane moiety at specific positions on the phenyl ring, which can influence biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of diethyl phosphonates exhibit significant antimicrobial properties. For instance, diethyl benzylphosphonate derivatives were tested against Escherichia coli strains and showed varying degrees of antimicrobial activity based on their structural modifications. The introduction of boronic acid moieties was found to enhance the antimicrobial efficacy compared to their non-boronated counterparts .

Table 1: Antimicrobial Activity of Diethyl Phosphonates

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Diethyl benzylphosphonate | 32 | Moderate |

| Boronic acid derivative | 16 | High |

| Control (no phosphonate) | >128 | None |

Cytotoxicity Studies

Cytotoxicity assays have indicated that these compounds can induce oxidative stress in bacterial cells. For example, studies reported that treatment with diethyl benzylphosphonate derivatives resulted in significant changes to bacterial DNA topology and increased oxidative damage . The minimal inhibitory concentrations (MICs) correlate with cytotoxic effects observed in vitro.

Case Study: Escherichia coli Strains

In a study evaluating various diethyl phosphonates against E. coli strains K12 and R2-R3:

- Findings : Compounds induced oxidative stress leading to DNA damage.

- Results : Approximately 3.5% oxidative damage was noted post-treatment .

The biological activity of this compound appears to be linked to its ability to interact with cellular components leading to oxidative stress. The presence of the dioxaborolane group is critical as it may facilitate the generation of reactive oxygen species (ROS), which are responsible for damaging cellular structures including DNA.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to verify phosphonate and boronate group integration and coupling patterns.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion and isotopic patterns .

- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities; used in crystal structure analysis of analogous phosphonates .

How should researchers address contradictory spectroscopic data in structural elucidation?

Q. Advanced

- Cross-Validation : Compare ³¹P NMR chemical shifts (δ ~20–30 ppm for phosphonates) with XRD data to resolve regiochemical uncertainties .

- Isotopic Labeling : Use ¹⁰B/¹¹B isotopic analysis to distinguish boronate signals from background noise in NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes (IR) or NMR shifts to validate experimental data .

What are the stability considerations for handling and storing this compound?

Q. Basic

- Moisture Sensitivity : The boronate ester hydrolyzes in aqueous or humid conditions. Store under inert gas (Ar/N₂) at –20°C .

- Light Sensitivity : Protect from UV exposure to prevent radical degradation of the phosphonate group .

- PPE : Use gloves, goggles, and fume hoods to minimize exposure to toxic phosphonate byproducts .

How can this compound be utilized in designing bioactive molecules?

Q. Advanced

- Phosphonate Bioisosteres : Replace carboxylate or sulfonate groups in drug candidates to enhance metabolic stability.

- Boronate-Mediated Targeting : Exploit boronate affinity for diols (e.g., sialic acid residues) in prodrug designs.

- Case Study : Antiplasmodial imidazopyridazines incorporate similar boronate-phosphonate hybrids via cross-coupling .

What strategies mitigate hydrolytic degradation during reactions?

Q. Advanced

- Anhydrous Conditions : Use rigorously dried solvents (e.g., THF over molecular sieves) and Schlenk-line techniques .

- Protective Groups : Temporarily mask the boronate with trityl or diethanolamine adducts during phosphorylation .

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks boronate integrity during prolonged reactions .

How does this compound perform in material science applications?

Q. Advanced

- OLED Intermediates : Acts as a cross-linker in conjugated polymers for thermally activated delayed fluorescence (TADF) emitters .

- Coordination Chemistry : The phosphonate group chelates metal ions (e.g., Pd, Cu) in catalytic systems, while the boronate enables post-functionalization .

What are the limitations of using this compound in aqueous-phase catalysis?

Q. Advanced

- Hydrolysis Risk : Boronate esters degrade in water, limiting use in aqueous Suzuki couplings. Alternatives include:

How can researchers resolve discrepancies in reported reaction yields?

Q. Advanced

- Reproducibility Checks : Validate catalyst activity (e.g., ICP-MS for Pd leaching) and solvent purity.

- Controlled Atmosphere : Ensure inert conditions to prevent boronate oxidation, which lowers yields .

- Data Reconciliation : Compare with peer studies (e.g., Miyaura 1995 protocols) to identify procedural deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.